Chemical structure and properties of (S)-N-methyl-1-(4-fluorophenyl)ethylamine
Chemical structure and properties of (S)-N-methyl-1-(4-fluorophenyl)ethylamine
Chemical Identity, Synthesis, and Pharmacochemical Properties[1]
Part 1: Executive Summary & Chemical Identity
(S)-N-methyl-1-(4-fluorophenyl)ethylamine is a fluorinated phenethylamine derivative characterized by a chiral center at the benzylic carbon.[1] Structurally, it serves as a critical reference standard in forensic toxicology and a scaffold in medicinal chemistry for exploring structure-activity relationships (SAR) of monoamine transporter ligands.
The introduction of the fluorine atom at the para-position of the phenyl ring significantly alters the metabolic stability and lipophilicity of the molecule compared to its non-fluorinated parent, N-methyl-1-phenylethylamine.[1] This monograph details the physicochemical profile, enantioselective synthesis, and analytical characterization of the (S)-enantiomer.
Chemical Structure & Nomenclature
| Parameter | Details |
| IUPAC Name | (S)-1-(4-Fluorophenyl)-N-methylethan-1-amine |
| Common Synonyms | (S)-4-Fluoro-N-methyl-α-methylbenzylamine; (S)-4-FMA |
| Molecular Formula | C₉H₁₂FN |
| Molecular Weight | 153.20 g/mol |
| Chiral Center | (S)-Configuration at C1 (benzylic) |
| Structural Class | Amphetamine-type (Fluorinated Phenethylamine) |
| CAS (Racemate) | 52063-62-4 (Reference for parent structure) |
| CAS (Primary Amine Precursor) | 374898-01-8 (Specific to (S)-isomer starting material) |
⚠️ SAFETY & COMPLIANCE WARNING: This compound is a structural analog of controlled substances (methamphetamine class). In many jurisdictions, it is regulated as a Schedule I/II substance or an analogue thereof. This guide is intended strictly for certified research personnel developing forensic reference standards or conducting licensed neuropharmacological studies.
Part 2: Physicochemical Profile
The physical properties of the (S)-enantiomer are largely identical to the racemate, with the exception of optical rotation. The fluorination increases lipophilicity (LogP) and lowers the pKa slightly compared to the non-fluorinated analog due to the electron-withdrawing nature of the fluorine atom.
| Property | Value (Experimental/Predicted) | Significance |
| Physical State | Colorless oil (Freebase); White solid (HCl salt) | Handling requirements |
| Boiling Point | 185–190 °C (at 760 mmHg) | Distillation purification |
| pKa (Conjugate Acid) | 9.8 ± 0.2 | Protonation state at physiological pH (7.[1][2]4) |
| LogP | ~1.85 | Blood-Brain Barrier (BBB) permeability |
| Optical Rotation | [α]D ≈ -15° to -20° (c=1, MeOH) | Stereochemical purity check |
| Solubility | Soluble in EtOH, DMSO, DCM; Sparingly soluble in H₂O | Formulation & Extraction |
The Fluorine Effect: The C–F bond is highly stable (approx. 116 kcal/mol). Substitution at the para-position blocks metabolic hydroxylation, a primary clearance pathway for phenethylamines.[1] This "metabolic blocking" extends the half-life of the compound in biological systems compared to non-fluorinated analogs [1].
Part 3: Enantioselective Synthesis (Chiral Pool Approach)
To ensure high enantiomeric excess (ee > 99%) without the need for wasteful chiral resolution of a racemate, the recommended synthetic route utilizes the "Chiral Pool" strategy. This method starts from the commercially available (S)-1-(4-fluorophenyl)ethylamine.[1]
Mechanism: N-Formylation & Reduction
Direct methylation of primary amines with methyl iodide often leads to over-methylation (quaternary ammonium salts).[1] The Formylation-Reduction protocol guarantees mono-methylation.[1]
Step 1: N-Formylation
Step 2: Reduction
Detailed Protocol
-
Reagents:
-
(S)-1-(4-fluorophenyl)ethylamine (1.0 eq)[1]
-
Ethyl formate (Excess, as solvent/reagent)
-
Lithium Aluminum Hydride (LiAlH₄) (2.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Formylation: Dissolve the primary amine in ethyl formate. Reflux at 54°C for 4 hours. Monitor by TLC (disappearance of amine). Evaporate excess ethyl formate to yield the N-formyl intermediate as a viscous oil.[1]
-
Reduction: Suspend LiAlH₄ in anhydrous THF under Argon at 0°C. Add the N-formyl intermediate (dissolved in THF) dropwise.
-
Reflux: Warm to room temperature, then reflux for 6 hours to ensure complete reduction of the carbonyl.
-
Work-up (Fieser Method): Cool to 0°C. Quench carefully with water (1 mL per g LiAlH₄), then 15% NaOH (1 mL), then water (3 mL). Filter the granular precipitate.
-
Isolation: Dry the filtrate over MgSO₄ and concentrate in vacuo. Convert to Hydrochloride salt using HCl/Dioxane for long-term storage.[1]
-
-
Validation:
-
This route preserves the stereocenter. Racemization is negligible under these reduction conditions.
-
Part 4: Analytical Characterization & Differentiation
Differentiation of the (S)-enantiomer from the (R)-isomer is critical in forensic casework to distinguish between illicit consumption (often racemic) and potential pharmaceutical sources or chiral impurities.[3][4]
Chiral HPLC Method
Standard C18 columns cannot separate enantiomers.[1] Use a polysaccharide-based chiral stationary phase.[1]
-
Column: Phenomenex Lux® 3 µm AMP (Amylose tris(3-chloro-5-methylphenylcarbamate)) [2].[1][5]
-
Mobile Phase: 5 mM Ammonium Bicarbonate (pH 11) : Methanol (40:60).
-
Detection: MS/MS (MRM mode).
-
Retention Order: Typically, the (R)-isomer elutes before the (S)-isomer on amylose-based columns under basic conditions, though this must be empirically verified with standards [2].[1]
Visualization of Analytical Workflow
Figure 1: Analytical workflow for the stereoselective detection of 4-fluorinated phenethylamines.
Part 5: Applications in Medicinal Chemistry
1. Bioisosterism & Metabolic Stability
In drug design, the (S)-N-methyl-1-(4-fluorophenyl)ethylamine scaffold is often used to probe the steric and electronic requirements of binding pockets in monoamine transporters (DAT, SERT, NET).[1]
-
H → F Substitution: The Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å), allowing it to mimic Hydrogen sterically while exerting a strong electronic effect (electronegativity 4.0 vs 2.1).
-
Lipophilicity: The C-F bond increases the partition coefficient, enhancing CNS penetration [3].
2. Chiral Auxiliaries
While less common than the primary amine, the secondary amine can serve as a chiral base in enantioselective deprotonation reactions or as a resolving agent for chiral acids.
Signaling Pathway Interaction (Monoamine Transporters)
Figure 2: Mechanism of Action for amphetamine-type substrates at the nerve terminal.[1] The (S)-isomer typically exhibits higher potency at the Dopamine Transporter (DAT) than the (R)-isomer.
References
-
Hagenaars, L., et al. (2022). "Chromatographic separation of R-(−)/S-(+)-enantiomers of amphetamine and methamphetamine." Journal of Analytical Toxicology.
-
Schwaninger, A. E., et al. (2022). "Chiral Serum Pharmacokinetics of 4-Fluoroamphetamine." Journal of Analytical Toxicology.
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[1]
-
PubChem Database. "1-(4-Fluorophenyl)ethylamine Compound Summary."[1]
Sources
- 1. 1-(4-Fluorophenyl)ethylamine | C8H10FN | CID 123063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gtfch.org [gtfch.org]
- 4. researchgate.net [researchgate.net]
- 5. Chromatographic separation of R-(−)/S-(+)-enantiomers of amphetamine and methamphetamine: differentiation between singl… [ouci.dntb.gov.ua]
